4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride

Description

Chemical Identity and IUPAC Nomenclature

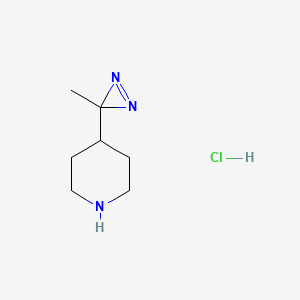

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride possesses the molecular formula C₇H₁₄ClN₃ and exhibits a molecular weight of 175.66 grams per mole. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is 4-(3-methyldiazirin-3-yl)piperidine hydrochloride, reflecting its structural composition of a six-membered piperidine ring substituted at the 4-position with a 3-methyl-3H-diazirin-3-yl group. The Chemical Abstracts Service registry number for this compound is 2219408-99-6, providing a unique identifier for database searches and chemical procurement.

The structural architecture of this compound features several key elements that contribute to its distinctive properties. The piperidine backbone consists of a saturated six-membered ring containing one nitrogen atom, which confers conformational rigidity and influences the compound's binding characteristics in biological systems. The diazirine moiety represents a three-membered heterocyclic ring containing two nitrogen atoms and one carbon atom, forming a highly strained ring system that exhibits remarkable photochemical reactivity. The methyl substituent on the diazirine ring serves to stabilize the structure while maintaining the carbene generation efficiency that makes this compound valuable for photoaffinity applications.

The hydrochloride salt form enhances the compound's solubility in polar solvents, making it particularly suitable for aqueous biological applications where water solubility is essential. This salt formation also improves the compound's stability during storage and handling, as the charged nature of the hydrochloride counterion helps prevent degradation reactions that might occur with the free base form.

Historical Development in Diazirine Chemistry

The development of diazirine chemistry represents a fascinating chapter in the evolution of photoreactive molecular tools. Diaziridines, the immediate precursors to diazirines, were independently discovered by three research groups between 1958 and 1959, including Schmitz's group, Paulsen's research team, and the collaborative work of Abendroth and Henrich. These early discoveries laid the foundation for what would become a revolutionary approach to studying molecular interactions through photochemical means.

The progression from diaziridines to diazirines occurred through the recognition that oxidative transformation of the nitrogen-nitrogen single bond in diaziridines could generate the more reactive nitrogen-nitrogen double bond characteristic of diazirines. This transformation represented a critical breakthrough because diazirines exhibit enhanced photochemical properties compared to their diaziridine precursors, making them more suitable for biological applications where precise temporal control of reactivity is essential.

The historical significance of compounds like 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride lies in their embodiment of decades of synthetic methodology development. The conventional synthesis approaches for diazirine-containing molecules typically involve a multi-step process beginning with ketone oximation, followed by tosylation or mesylation, treatment with ammonia to form the diaziridine intermediate, and finally oxidation to generate the diazirine ring. These methodological advances have enabled the systematic preparation of diverse diazirine-containing structures, each tailored for specific research applications.

The evolution of diazirine chemistry has been particularly influenced by the need for improved photoaffinity labeling reagents. Early photoaffinity probes suffered from limitations including poor selectivity, inadequate stability, and suboptimal photochemical efficiency. The development of diazirine-based systems addressed many of these concerns by providing compounds that generate highly reactive carbene intermediates upon irradiation while maintaining stability under ambient conditions.

Role in Modern Photoreactive Chemistry

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride exemplifies the sophisticated design principles that characterize modern photoreactive chemistry. The compound's primary mechanism of action involves photolysis under ultraviolet irradiation, typically at wavelengths around 365 nanometers, which causes the diazirine ring to undergo ring-opening with concomitant loss of nitrogen gas. This photochemical transformation generates a carbene intermediate that exhibits extraordinary reactivity toward various chemical bonds, including carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen bonds.

Recent mechanistic studies have revealed that diazirine photolysis follows a complex two-step pathway involving sequential generation of diazo and carbene intermediates. The initial photochemical step produces a diazo intermediate that can either react directly with target molecules or undergo further transformation to generate the carbene species. This mechanistic understanding has profound implications for the application of compounds like 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride, as researchers can now modulate reaction conditions to favor specific reaction pathways depending on their experimental objectives.

The diazo intermediate formed during photolysis exhibits preferential reactivity toward buried polar residues in proteins, many of which remain inaccessible to conventional chemical crosslinking reagents. This selectivity arises from the unique electronic properties of the diazo species, which can form favorable interactions with polar amino acid residues through dipole-dipole interactions and hydrogen bonding. In contrast, the carbene intermediate demonstrates broader reactivity but may be more susceptible to unproductive side reactions with solvent molecules or other abundant cellular components.

Modern applications of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride in photoreactive chemistry extend beyond simple crosslinking reactions. The compound serves as a versatile platform for studying protein dynamics, as the photochemical reaction can be triggered with precise temporal control to capture transient molecular conformations. This capability has proven particularly valuable in investigations of protein folding intermediates, enzyme catalytic cycles, and other dynamic biological processes where conventional structural biology methods may provide only static snapshots.

The integration of diazirine chemistry with advanced analytical techniques has further expanded the utility of compounds like 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride. Mass spectrometry-based approaches can identify crosslinked residues with high precision, enabling researchers to derive distance constraints that inform structural models. Similarly, nuclear magnetic resonance spectroscopy can probe the local environment of crosslinked sites, providing insights into the conformational consequences of covalent modifications.

The future of photoreactive chemistry involving diazirine-containing compounds appears increasingly promising as researchers develop more sophisticated approaches to control and direct photochemical reactions. Advances in light-emitting diode technology have enabled more precise control over irradiation wavelengths and intensities, allowing researchers to fine-tune reaction conditions for optimal selectivity. Additionally, the development of computational methods for predicting photochemical reactivity is providing new insights into structure-activity relationships that guide the design of improved photoaffinity reagents.

Propriétés

IUPAC Name |

4-(3-methyldiazirin-3-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-7(9-10-7)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWUYPWMWMVOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride typically involves the following steps:

Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.

Attachment to the piperidine ring: The diazirine ring is then attached to a piperidine ring through a series of chemical reactions, often involving nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

Photoreactive Cross-Linking

Upon UV irradiation (typically 300–365 nm), the diazirine ring undergoes photolysis to generate a reactive carbene intermediate. This carbene rapidly forms covalent bonds with proximal biomolecules or organic substrates, enabling applications in photoaffinity labeling and molecular cross-linking .

Mechanism :

The carbene inserts into C–H, O–H, or N–H bonds, creating stable cross-linked adducts .

Key Applications :

Substitution Reactions

The diazirine ring participates in nucleophilic substitution reactions under mild conditions.

Reaction with Amines

In the presence of primary amines, the diazirine undergoes ring-opening to form amidine derivatives :

Conditions :

Reaction with Thiols

Thiols attack the diazirine carbon, forming thioether linkages:

Conditions :

Oxidation

The diazirine ring is resistant to oxidation, but the piperidine moiety can be oxidized to form N-oxides under strong oxidizing conditions :

Conditions :

-

Oxidizing agents: KMnO, HO.

-

Temperature: 60–80°C.

Reduction

The diazirine ring is reduced to diaziridine using LiAlH or NaBH :

Conditions :

Acidic Hydrolysis

Under strongly acidic conditions (e.g., HCl/EtOH), the diazirine ring hydrolyzes to form a ketone and ammonia :

Conditions :

Base-Induced Rearrangement

In basic media (e.g., NaOH), the compound undergoes ring expansion to form a pyrazine derivative :

Comparative Reaction Data

Stability and Reactivity Insights

Applications De Recherche Scientifique

Photoaffinity Labeling

One of the primary applications of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is in photoaffinity labeling , a technique used to study protein-ligand and protein-protein interactions. When exposed to UV light, the diazirine moiety generates a reactive carbene that can form covalent bonds with nearby biomolecules. This allows researchers to map interactions within complex biological systems accurately.

Table 1: Comparison of Diazirine Compounds in Photoaffinity Labeling

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride | Piperidine ring with diazirine | Efficient photoaffinity labeling |

| 4-(3-Trifluoromethyl-3H-diazirin-3-yl)piperidine hydrochloride | Trifluoromethyl group | Enhanced reactivity |

| 4-(3-Difluoromethyl-3H-diazirin-3-yl)piperidine hydrochloride | Difluoromethyl group | Increased photoreactivity |

Protein Interaction Studies

The ability of this compound to form covalent bonds upon UV exposure makes it an essential tool for studying protein interactions . Researchers can use it to identify binding sites on proteins and investigate the dynamics of protein complexes, contributing valuable insights into cellular functions and mechanisms.

Molecular Dynamics Simulations

Molecular dynamics simulations involving 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride can provide deeper insights into the structural dynamics of proteins and their interactions with ligands. This approach helps in understanding conformational changes and stability within protein-ligand complexes, which is crucial for drug design and development .

Case Study 1: Protein-Ligand Interaction Mapping

A study utilized 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride to map protein-ligand interactions in a cellular environment. Upon UV activation, the compound successfully labeled specific binding sites on target proteins, allowing for detailed analysis of interaction networks within cells. This work highlighted the compound's effectiveness in elucidating complex biological pathways.

Case Study 2: Drug Development Research

In another investigation focused on drug development, researchers employed this diazirine compound to study its binding affinity with various therapeutic targets. The results indicated that the compound could serve as a lead structure for designing new drugs aimed at specific diseases, particularly those involving protein misfolding or aggregation .

Mécanisme D'action

The primary mechanism of action for 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, effectively “freezing” molecular interactions in place for further study . The molecular targets and pathways involved depend on the specific molecules present in the reaction environment .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

3-Trifluoromethyl-3-phenyldiazirine (TPD)

- Structure : A diazirine substituted with trifluoromethyl and phenyl groups.

- Molecular Formula : C₈H₅F₃N₂.

- Key Properties: Photolyzes rapidly at ~350 nm, generating carbene (65% yield) . Stable in acidic/basic conditions (1 M HCl/NaOH) and at 75°C for 30 minutes . Reactivity: Carbene inserts into C-H and O-H bonds (e.g., 50% yield in cyclohexane, >95% in methanol) .

4-(3-Methoxyphenyl)piperidine Hydrochloride

- Structure : Piperidine with a 3-methoxyphenyl substituent.

- Molecular Formula: C₁₂H₁₈ClNO; MW: 227.73 g/mol .

- Key Properties :

- Lacks a diazirine group; primarily used as a pharmaceutical intermediate.

- Comparison :

4-(3-Fluorophenoxy)piperidine Hydrochloride

- Structure: Piperidine with a 3-fluorophenoxy group.

- Molecular Formula: C₁₁H₁₄FNO·HCl; MW: 195.23 g/mol .

- Comparison :

Pharmacologically Active Piperidines

Paroxetine Hydrochloride

- Structure : Piperidine with benzodioxol and fluorophenyl groups.

- Molecular Formula: C₁₉H₂₀FNO₃·HCl; MW: 365.83 g/mol (anhydrous) .

- Key Properties :

- Serotonin reuptake inhibitor (SSRI); therapeutic use in depression.

- Comparison :

Reactivity and Stability

- Photolysis: TPD generates carbenes with high efficiency (~65% carbene yield) .

- Thermal Stability :

- TPD is stable at 75°C for 30 minutes . Data for the target compound is lacking but may vary due to structural differences.

Activité Biologique

4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride is a compound notable for its photoreactive properties, primarily utilized in biological research to study protein interactions and dynamics. This article provides a comprehensive overview of its biological activity, synthesis, applications, and relevant case studies.

The compound has a molecular formula of and a molecular weight of approximately 175.66 g/mol. The presence of the diazirine moiety is crucial for its reactivity, allowing it to form covalent bonds with biomolecules upon photolysis.

Upon exposure to ultraviolet (UV) light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This intermediate can covalently bond with nearby biomolecules, making it particularly useful for:

- Photoaffinity labeling : A technique used to map protein interactions within complex biological systems.

- Investigating molecular mechanisms : Understanding protein functions and pathways that are essential for drug development and diagnostic imaging.

Biological Applications

The unique reactivity of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride allows it to be employed in various biological studies, including:

- Protein Interaction Studies : By covalently modifying proteins, researchers can analyze interaction networks within cells.

- Drug Development : The compound's ability to target specific biomolecules aids in the design of new therapeutic agents.

- Diagnostic Imaging : Its photoreactive nature can enhance imaging techniques by labeling specific proteins or pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride compared to other diazirine-containing compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride | C₉H₁₂ClN₃ | 175.66 g/mol | Contains a methyl group on the diazirine ring |

| 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine HCl | C₁₁H₈ClF₃N₃ | 229.63 g/mol | Trifluoromethyl substituents enhance lipophilicity |

| 4-[3-(difluoromethyl)-3H-diazirin-3-yl]piperidine HCl | C₉H₈ClF₂N₃ | 211.64 g/mol | Difluoromethyl groups influence electronic properties |

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

- Photoaffinity Labeling Studies : Research has demonstrated that exposure to UV light leads to effective covalent bonding with target proteins, facilitating the mapping of interaction sites within cellular environments.

- Mechanistic Insights : Studies utilizing this compound have provided insights into disease mechanisms by elucidating protein interactions that are altered in pathological conditions.

- Applications in Drug Design : The compound has been explored as a tool in drug discovery processes, where its ability to bind selectively to proteins can inform the development of targeted therapies.

Q & A

(Basic) What analytical techniques are recommended for confirming the structural integrity and purity of 4-(3-Methyl-3H-diazirin-3-yl)piperidine hydrochloride?

Answer:

To confirm structural integrity, use 1H NMR to verify the presence of the diazirine ring (characteristic peaks near δ 2.0–3.0 ppm for methyl groups) and piperidine backbone (multiplet signals in δ 1.5–3.0 ppm). High-resolution mass spectrometry (HRMS) can validate the molecular ion peak ([M+H]+) against the theoretical molecular weight. For purity assessment, reverse-phase HPLC with UV detection (e.g., 210–254 nm) is recommended, using a C18 column and acetonitrile/water gradient. Ensure ≥98% purity by integrating peak areas, as seen in analytical standards for similar piperidine derivatives .

(Advanced) How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

Key steps include:

- Reaction Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the diazirine moiety .

- Temperature Control : Maintain sub-0°C conditions during diazirine ring formation to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the hydrochloride salt. Monitor intermediates via TLC (Rf ~0.3–0.5) to confirm reaction progress.

- Yield Enhancement : Optimize stoichiometry (e.g., 1.2:1 molar ratio of diaziridine precursor to piperidine derivative) to drive the reaction to completion .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use P95 respirators if handling powders to prevent inhalation .

- Ventilation : Work in a fume hood to mitigate exposure to vapors or aerosols.

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Avoid proximity to oxidizing agents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How does the diazirine moiety influence the compound’s photochemical reactivity in crosslinking studies?

Answer:

The diazirine group undergoes UV-induced carbene formation (λ = 350–365 nm), enabling covalent crosslinking with proximal biomolecules. Key considerations:

- Wavelength Optimization : Use 355-nm lasers for precise activation without damaging biological samples.

- Quenching Agents : Include scavengers like dithiothreitol (DTT) to minimize nonspecific reactions.

- Control Experiments : Perform "dark" controls (no UV) to distinguish specific crosslinking from background interactions. This method is critical for studying protein-ligand binding dynamics, as demonstrated in arylcyclohexylamine analogs .

(Advanced) How should researchers reconcile contradictory data on the compound’s biological activity across studies?

Answer:

- Experimental Variables : Assess differences in cell lines (e.g., HEK293 vs. CHO), assay buffers (pH, ionic strength), and compound solubility (use DMSO stock solutions ≤0.1% v/v).

- Dose-Response Curves : Validate activity with EC50/IC50 values across multiple replicates.

- Theoretical Frameworks : Align findings with computational models (e.g., molecular docking to predict binding affinities) to explain discrepancies. For example, variations in receptor conformation may alter ligand efficacy .

(Basic) What storage conditions are required to maintain the compound’s stability over long-term studies?

Answer:

- Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the hydrochloride salt .

- Light Sensitivity : Use amber vials to block UV/visible light, which can degrade the diazirine group.

- Moisture Control : Include silica gel packs in storage containers. Periodically verify stability via HPLC (retention time consistency) and NMR (absence of decomposition peaks) .

(Advanced) What methodological challenges arise when tracking metabolic pathways of this compound in in vitro assays?

Answer:

- Metabolite Identification : Use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and map metabolic products (e.g., hydroxylation or demethylation).

- Enzyme Inhibition : Pre-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes.

- Isotope Labeling : Synthesize a deuterated analog to distinguish parent compound from metabolites. Challenges include low metabolite abundance and interference from matrix effects, requiring high-resolution mass spectrometers (Q-TOF) .

(Advanced) How can researchers design experiments to probe the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation via HPLC and kinetic modeling (e.g., first-order decay constants).

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition events. Accelerated stability studies (40–60°C) can predict shelf-life using the Arrhenius equation.

- Mechanistic Insights : Pair with DFT calculations to model protonation states and predict vulnerable functional groups (e.g., diazirine ring opening at low pH) .

(Basic) What spectroscopic signatures distinguish this compound from structurally similar piperidine derivatives?

Answer:

- IR Spectroscopy : Look for the diazirine C=N stretch (~1550–1650 cm⁻¹) absent in non-diazirine analogs.

- 13C NMR : The quaternary carbon in the diazirine ring resonates at ~80–90 ppm, distinct from piperidine carbons (δ 20–50 ppm).

- UV-Vis : A weak absorption band near 350 nm confirms the diazirine group’s presence .

(Advanced) What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Quality Control : Enforce strict specifications for starting materials (e.g., ≥99% purity for diaziridine precursors).

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stirring rate) and reduce variability. Statistical process control (SPC) charts can identify out-of-trend batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.